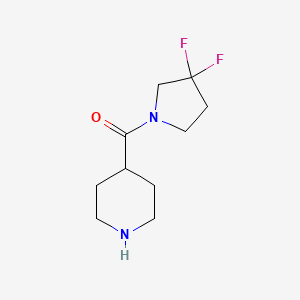

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Description

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone (PF-00734200) is a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for treating type II diabetes. Its structure combines a 3,3-difluoropyrrolidine moiety linked via a carbonyl group to a piperidine ring, with additional substituents on the piperidine nitrogen (e.g., pyrimidin-2-ylpiperazine in its active form) . Preclinical studies demonstrated rapid absorption, high bioavailability, and sustained plasma retention of the parent drug (94.4% in humans), attributed to its metabolic stability in liver microsomes and resistance to oxidative degradation . Primary metabolic pathways include hydroxylation at the 5' position of the pyrimidine ring (mediated by CYP3A4 and CYP2D6), amide hydrolysis, and an unusual pyrimidine ring scission .

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBAXGKCUYQPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approach

The pyrrolidine ring substituted with fluorine atoms at the 3-position is typically synthesized via a fluorination of suitable precursor compounds. The process often involves:

- Preparation of a suitable precursor: A cyclic amine or amino acid derivative capable of cyclization.

- Introduction of fluorine atoms: Using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorination reagents to achieve regioselective fluorination at the 3-position.

Reaction Conditions

- Fluorination reagents: DAST, Deoxo-Fluor, or similar electrophilic fluorinating agents.

- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

- Temperature: Typically carried out at low temperatures (−78°C to 0°C) to control regioselectivity and minimize side reactions.

Data Table 1: Pyrrolidine Ring Formation Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amino precursor | Dichloromethane | −78°C to 0°C | 65-80 | Regioselective fluorination |

| 2 | Cyclization agent | - | Room temperature | 70-85 | Cyclization to pyrrolidine ring |

Attachment of the Piperidine Ring via Nucleophilic Substitution

Synthetic Strategy

The piperidine moiety is introduced through nucleophilic substitution reactions, often involving:

- Preparation of a piperidine derivative: Such as piperidine-4-carboxylic acid or piperidine-4-amine.

- Coupling reaction: Using amide bond formation techniques, such as carbodiimide-mediated coupling (e.g., EDCI or DCC) or nucleophilic aromatic substitution (SNAr) if aromatic systems are involved.

Reaction Conditions

- Coupling reagents: EDCI, HOBt, or DCC.

- Solvent: Dimethylformamide (DMF) or dichloromethane.

- Temperature: Ambient to slightly elevated (25–50°C).

Data Table 2: Piperidine Attachment Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine derivative | DMF | Room temperature | 75-90 | Amide bond formation |

| 2 | Activation reagents | - | 25–50°C | 80-95 | High efficiency coupling |

Formation of the Methanone Linkage

Synthetic Strategy

The final step involves forming the methanone linkage between the pyrrolidine and piperidine derivatives:

- Condensation reaction: Typically achieved via acylation of the amino group with an appropriate acyl chloride or anhydride.

- Reagents: Thionyl chloride or oxalyl chloride to generate acyl chlorides, or directly using acyl chlorides.

Reaction Conditions

- Base: Triethylamine or pyridine to scavenge HCl.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: Usually maintained at 0°C to room temperature to control reactivity.

Data Table 3: Methanone Formation Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acyl chloride | DCM | 0°C to RT | 80-95 | Final linkage formation |

| 2 | Base (Et3N) | - | Room temperature | - | Neutralization |

Industrial Optimization and Scale-Up

Industrial synthesis emphasizes process efficiency, safety, and cost-effectiveness. Techniques such as continuous flow reactors, automation, and in-process monitoring are employed to optimize each step:

| Aspect | Methodology | Benefits |

|---|---|---|

| Fluorination | Continuous flow fluorination | Improved safety, consistent quality |

| Coupling | Automated peptide coupling | Higher yields, reduced waste |

| Final acylation | In-line monitoring | Precise control, scalability |

Research Findings and Key Considerations

- Selectivity: Regioselective fluorination is critical to ensure fluorine atoms are introduced at the 3-position without affecting other sites.

- Yield Optimization: Use of optimized reagents and reaction conditions can achieve yields exceeding 80% in each step.

- Purification: Techniques such as chromatography, recrystallization, and distillation are employed post-synthesis to obtain high-purity intermediates and final products.

- Safety: Handling fluorinating agents requires rigorous safety protocols due to their reactive and toxic nature.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in alcohol derivatives.

Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology:

Biological Probes: It can serve as a probe to study biological processes, especially those involving fluorinated compounds.

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The methanone linkage plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.

Comparison with Similar Compounds

(4-Isopropylpiperidin-1-yl)(1-(4-Morpholinopyridin-2-yl)piperidin-4-yl)methanone (Compound 54)

This compound shares a piperidine-carbonyl-piperidine backbone but substitutes the difluoropyrrolidine group with a morpholinopyridine moiety. Synthesized via microwave-assisted heating, it lacks detailed pharmacokinetic data but highlights divergent synthetic strategies compared to PF-00734200’s optimized route .

(3,3-Dimethylpiperidin-1-yl)[6-(3-Fluoro-4-methylphenyl)pyridin-2-yl]methanone

This analogue replaces the difluoropyrrolidine with a dimethylpiperidine group and incorporates a fluorinated aromatic ring. While structural data are available, pharmacological properties remain uncharacterized, limiting direct comparison .

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

This compound features a pyrrolidine-phenylmethanone core but lacks fluorination. Its structural simplicity may reduce metabolic stability compared to PF-00734200’s fluorinated design .

Pharmacokinetic and Metabolic Comparisons

CP-93,393: A Pyrimidine-Containing Anxiolytic

CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yloctahydropyrido[1,2-a]pyrazin-7-ylmethyl)pyrrolidine-2,5-dione) shares a pyrimidine ring but targets serotonin 5-HT1A receptors. Key comparisons:

- Metabolism: Both undergo pyrimidine ring hydroxylation (5'-position) and ring cleavage. However, CP-93,393’s cleavage metabolites (e.g., M18) account for 8–15% of excretion, whereas PF-00734200’s analogous pathway is minor .

- Bioavailability : CP-93,393 exhibits low plasma exposure (Cmax = 10.92 ng/mL in humans) and rapid metabolism, contrasting with PF-00734200’s high parent-drug retention (94.4% in humans) .

Benzoylpiperidine Derivatives (MAGL Inhibitors)

Compounds like (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (Compound 10) and fluorinated derivatives (e.g., Compound 11) target monoacylglycerol lipase (MAGL). While structurally distinct, their piperidine-carbonyl-aromatic scaffold parallels PF-00734200:

- Potency : Fluorination at the benzoyl group (Compound 11 vs. 10) improved IC50 by 2.6-fold, mirroring the role of fluorine in enhancing PF-00734200’s metabolic stability .

- Metabolism : Unlike PF-00734200, these compounds lack data on CYP-mediated pathways, suggesting divergent metabolic fates .

Enzymatic Selectivity and Off-Target Effects

PF-00734200 inhibits DPP-IV with high specificity, showing minimal activity against related enzymes (e.g., fibroblast activation protein, aminopeptidase P) . In contrast:

- CP-93,393 : Exhibits polypharmacology (α2-adrenergic antagonism, D2 agonism), increasing off-target risk .

- Kinase Inhibitors: Compounds like (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone target kinases (e.g., mTOR, VEGFR), demonstrating scaffold versatility but reduced DPP-IV specificity .

Comparative Data Tables

Table 1. Structural and Pharmacokinetic Profiles

Table 2. Metabolic Stability in Liver Microsomes

Biological Activity

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic organic compound notable for its unique structural features, which include a pyrrolidine ring with two fluorine atoms and a piperidine ring linked through a methanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cognitive enhancement and various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C9H18F2N2O. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

The biological activity of this compound is believed to arise from its interaction with various molecular targets such as receptors and enzymes. The fluorine atoms may enhance binding affinity and specificity to these targets, influencing several biochemical pathways.

Cognitive Enhancement

Recent studies have explored the cognitive-enhancing effects of this compound. Animal models with induced cognitive deficits were administered the compound, resulting in significant improvements in learning and memory tasks. These findings suggest its potential application in treating cognitive impairments.

Pharmacological Potential

The compound's structural features suggest possible interactions with multiple biological targets, making it a candidate for further pharmacological studies. Predictive models indicate that it could be effective against a range of conditions due to its multifaceted activity profile.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique biological activities of this compound. The following table summarizes some related compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-1-yl)-2-(piperidin-4-yl)ethanone | Similar rings without fluorine | Antidepressant properties |

| 4-(Pyrrolidin-1-yl)butanamide | Lacks fluorine but retains amide functionality | Anti-inflammatory effects |

| N-(Pyrrolidin-2-yl)benzamide | Contains benzene instead of piperidine | Anticancer activity |

The presence of fluorine in this compound is noted to enhance its lipophilicity and metabolic stability compared to its analogs.

Case Studies

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled study, rats administered this compound demonstrated improved performance in maze navigation tasks compared to control groups. Behavioral assessments indicated significant enhancements in memory retention and learning speed, suggesting the compound's efficacy as a cognitive enhancer.

Case Study 2: Interaction with PDE4 Inhibitors

Research has indicated that compounds similar to this compound may act as selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are known for their role in reducing inflammation and improving cognitive function. The compound's potential as a PDE4 inhibitor is currently under investigation .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.